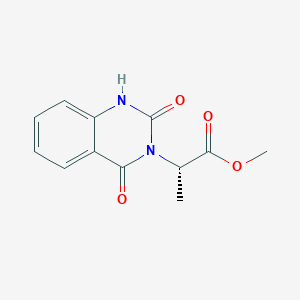

(S)-methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate

Description

Properties

IUPAC Name |

methyl (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-7(11(16)18-2)14-10(15)8-5-3-4-6-9(8)13-12(14)17/h3-7H,1-2H3,(H,13,17)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWAWEVTTODGEX-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C(=O)C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N1C(=O)C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate is a compound belonging to the class of quinazolinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H10N2O4

- Molecular Weight : 234.21 g/mol

- CAS Number : 82603-69-8

The compound features a quinazolinone core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Properties

Research indicates that derivatives of quinazolinones exhibit potent anticancer activity. The compound this compound has been evaluated for its effects on cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in several cancer types, likely through mechanisms involving apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast) | 12.5 | Apoptosis induction |

| Study B | HeLa (Cervical) | 8.0 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

Quinazolinone derivatives have also demonstrated antimicrobial properties. The compound was tested against various bacterial strains, showing significant inhibition of growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest potential applications in treating bacterial infections.

Neuroprotective Effects

Recent studies have indicated that quinazolinone derivatives can exert neuroprotective effects. The compound was assessed for its ability to protect neuronal cells from oxidative stress-induced damage.

| Model | Outcome |

|---|---|

| Neuronal cell line | Reduced oxidative stress markers |

This suggests a potential role in neurodegenerative disease therapy.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Utilizing appropriate aldehydes and amines to form the quinazolinone scaffold.

- Functionalization : Modifying the core structure to introduce the propanoate moiety through esterification reactions.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several quinazolinone derivatives and evaluated their anticancer properties. The study highlighted that modifications at the 2-position significantly enhanced activity against breast cancer cell lines .

Case Study 2: Antimicrobial Efficacy

A clinical trial investigated the antimicrobial efficacy of various quinazolinone derivatives, including this compound. Results demonstrated effective inhibition against resistant strains of bacteria .

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Quinazoline Dione Derivatives

(2S)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid (CAS 151094-81-4): Structure: Features a phenylpropanoic acid substituent instead of a methyl ester. The phenyl group may engage in π-π stacking with biological targets, a property absent in the target compound .

Methyl 2-(2-(Benzo[d][1,3]dioxol-5-yl)-1,2-dihydro-4-oxoquinazolin-3(4H)-yl)propanoate: Structure: Includes a benzodioxol ring fused to the quinazoline core. This modification could enhance interactions with enzymes like monoamine oxidase (MAO) .

(b) Non-Quinazoline Core Analogues

Triazolyl-2,2-dimethyl-3-phenylpropanoates: Structure: Replaces the quinazoline dione with a triazole ring. Impact: The triazole group offers distinct hydrogen-bonding capabilities and metabolic stability, which may be advantageous in antiproliferative applications (e.g., HDAC inhibition) but lacks the planar aromatic system of quinazoline diones for π-π interactions .

Physicochemical and Photophysical Properties

- Lipophilicity : The target compound’s methyl ester group confers higher logP values compared to carboxylic acid derivatives (e.g., compound in ), favoring passive diffusion across biological membranes.

- Photophysical Behavior : Compounds with aryl substituents (e.g., benzodioxol in or diaryl groups in ) exhibit redshifted absorbance and fluorescence due to extended conjugation. The target compound, lacking such substituents, likely has lower quantum yields but may offer better synthetic accessibility .

Data Table: Key Attributes of Compared Compounds

*Calculated based on structural analysis.

Q & A

Q. What are the structural features and synthetic routes for (S)-methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate?

Answer: The compound features a quinazolinone core (2,4-dioxo-1,2-dihydroquinazoline) with an (S)-configured methyl propanoate substituent. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₄ |

| Molar Mass | 260.25 g/mol |

| Core Functional Groups | Quinazolinone, ester, chiral center |

Synthesis Methodology:

- Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or substituted urea intermediates under acidic/basic conditions .

- Step 2: Introduction of the propanoate side chain via nucleophilic substitution or esterification. For example, coupling 3-aminopropanoic acid derivatives with activated quinazolinone intermediates using carbodiimide-based reagents (e.g., DCC) .

- Step 3: Resolution of enantiomers via chiral chromatography or enzymatic catalysis to isolate the (S)-enantiomer .

Q. How is the enantiomeric purity of this compound validated in synthetic workflows?

Answer: Enantiomeric purity is assessed using:

- Chiral HPLC: Employing columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases. Retention times and peak areas quantify enantiomeric excess .

- Circular Dichroism (CD): Confirms absolute configuration by comparing experimental CD spectra with computational predictions .

- Polarimetry: Measures optical rotation (e.g., [α]₀²⁵ = +X° in methanol) to verify consistency with literature data for the (S)-enantiomer .

Advanced Research Questions

Q. What strategies are employed to optimize the compound’s bioavailability in preclinical studies?

Answer:

- Prodrug Modifications: Ester hydrolysis to the free carboxylic acid (e.g., under physiological pH) enhances solubility. Stability studies in simulated gastric fluid (SGF) and intestinal fluid (SIF) guide formulation .

- Lipophilicity Tuning: Substituent effects on logP are modeled using software like Schrödinger’s QikProp. Methoxy or halogen groups balance membrane permeability and aqueous solubility .

- In Vivo PK/PD: Radiolabeled analogs (³H or ¹⁴C) track absorption/distribution in rodent models, with LC-MS/MS quantifying plasma concentrations .

Q. How does the quinazolinone core influence kinase inhibition selectivity?

Answer: The quinazolinone scaffold mimics ATP-binding motifs in kinases. Key findings:

- Kinase Profiling: Broad-panel screening (e.g., Eurofins KinaseProfiler®) identifies IC₅₀ values for targets like EGFR, VEGFR, or BTK. For example, analogs with 2,4-dioxo groups show 10–100× selectivity over non-oxygenated quinazolines .

- Structural Insights: X-ray crystallography (PDB: 73T) reveals hydrogen bonding between the dioxo groups and kinase hinge regions (e.g., BTK Glu475 and Met477) .

- SAR Studies: Methyl substitution at C-1 of the quinazolinone reduces off-target effects on cytochrome P450 enzymes compared to bulkier groups .

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

Answer:

- Assay Standardization: Replicate studies under uniform conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ for antiproliferative activity may arise from using MTT vs. CellTiter-Glo® assays .

- Metabolite Profiling: LC-HRMS identifies active metabolites (e.g., hydrolyzed carboxylic acid) that contribute to observed bioactivity .

- Computational Validation: Molecular docking (AutoDock Vina) and MD simulations (>100 ns) assess binding mode consistency across structural analogs .

Q. How is the compound’s stability under physiological conditions characterized?

Answer:

- Forced Degradation Studies: Exposure to heat (40–80°C), UV light (ICH Q1B), and pH extremes (1–13) with HPLC monitoring. Ester hydrolysis dominates at pH > 7 .

- Plasma Stability: Incubation in human plasma (37°C, 24 hr) followed by protein precipitation and LC-MS analysis. Half-life (t₁/₂) < 2 hr indicates rapid esterase-mediated hydrolysis .

- Solid-State Stability: Accelerated stability testing (40°C/75% RH) over 6 months with PXRD and DSC to detect polymorphic changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.